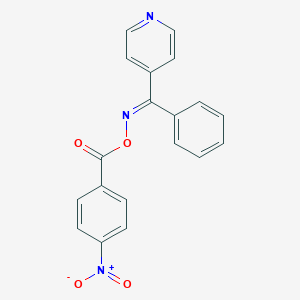
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, also known as PPMO-NB, is a chemical compound that has been extensively researched due to its potential applications in scientific research. This compound is a derivative of pyridine, which is a heterocyclic organic compound commonly found in many natural products and synthetic compounds. PPMO-NB has been synthesized using various methods, and its mechanism of action has been studied in detail.
Mecanismo De Acción
The mechanism of action of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime involves the binding of the compound to metal ions, such as copper and iron, through the formation of a coordination complex. The complex formation results in a change in the fluorescence properties of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime, which can be detected using fluorescence spectroscopy. The binding of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime to metal ions has been shown to be highly selective, which makes it a useful tool for detecting metal ions in biological systems.
Biochemical and Physiological Effects
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to have no significant biochemical or physiological effects in biological systems. The compound is non-toxic and does not affect the viability or function of cells. This makes it a safe and useful tool for detecting metal ions in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its high selectivity for metal ions, which makes it a useful tool for detecting metal ions in complex biological systems. The compound is also non-toxic and does not affect the viability or function of cells, which makes it a safe tool for use in biological experiments. However, one limitation of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is its relatively low fluorescence intensity, which can make it difficult to detect metal ions in low concentrations.
Direcciones Futuras
There are several future directions for the research of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. One area of research is the development of more sensitive detection methods for metal ions using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. This could involve the modification of the compound to increase its fluorescence intensity or the development of new detection methods that are more sensitive to low concentrations of metal ions. Another area of research is the application of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime in the detection of metal ions in living organisms. This could involve the development of new imaging techniques that can detect metal ions in vivo using phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Overall, the research on phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has the potential to lead to new discoveries in the field of metal ion detection and could have important applications in biological and medical research.
Métodos De Síntesis
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime can be synthesized using various methods, including the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl chloride in the presence of a base and a catalyst. The resulting product is then treated with hydroxylamine to form phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime. Other methods of synthesis include the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzohydrazide in the presence of a reducing agent and the reaction of 4-pyridinecarboxaldehyde with 4-nitrobenzoyl hydrazine in the presence of a base and a catalyst.
Aplicaciones Científicas De Investigación
Phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been extensively studied for its potential applications in scientific research. One of the main applications of phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime is as a fluorescent probe for detecting metal ions, such as copper and iron, in biological systems. phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime has been shown to selectively bind to copper and iron ions, which can be detected using fluorescence spectroscopy. This method of detection is highly sensitive and can be used to detect metal ions in complex biological systems.
Propiedades
Nombre del producto |
phenyl(4-pyridinyl)methanone O-{4-nitrobenzoyl}oxime |
|---|---|
Fórmula molecular |
C19H13N3O4 |
Peso molecular |
347.3 g/mol |
Nombre IUPAC |
[(E)-[phenyl(pyridin-4-yl)methylidene]amino] 4-nitrobenzoate |
InChI |
InChI=1S/C19H13N3O4/c23-19(16-6-8-17(9-7-16)22(24)25)26-21-18(14-4-2-1-3-5-14)15-10-12-20-13-11-15/h1-13H/b21-18+ |
Clave InChI |
RAYNBWCXEMCKJN-DYTRJAOYSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=N\OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])/C3=CC=NC=C3 |
SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(Z)-benzylideneamino]-2,6-dimorpholin-4-ylpyrimidin-4-amine](/img/structure/B224054.png)




![4-Morpholino-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B224075.png)




![2-[4-(1-adamantyl)phenoxy]-N'-{4-nitrobenzylidene}acetohydrazide](/img/structure/B224089.png)
![2-chloro-N-[4-[2-[4-[(2-chlorobenzoyl)amino]phenyl]pyrimidin-5-yl]phenyl]benzamide](/img/structure/B224090.png)